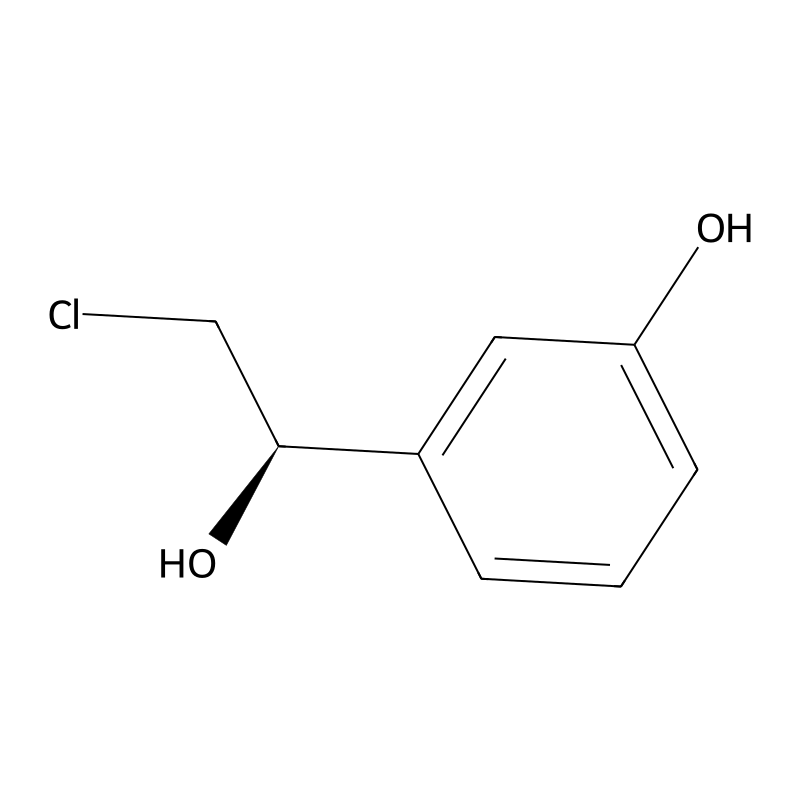(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
- 3-Hydroxyphenyl compounds are used as intermediates in synthetic chemistry .
- They can be used in the preparation of various synthetic organic products .
- For example, 3-Hydroxyphenylpropionic acid acts as a urinary metabolite of procyanidins in pigs .
- Phenylephrine hydrochloride, a compound with a 3-hydroxyphenyl group, is used as a nasal and sinus decongestant .
- 3-Hydroxyphenylacetic acid is associated with phenylketonuria, an inborn error of metabolism .
- 3-Hydroxyphenyl compounds are used in the preparation of various synthetic organic products .
- They can be used in the preparation of 3-(3-hydroxy-phenyl)-propionic acid methyl ester .
- Coumarin, a compound with a 3-hydroxyphenyl group, is widely used in personal care products and the pharmaceutical industry .
- A strain of Pseudomonas has been isolated that can biodegrade coumarin .
Chemical Research
Medical Research
Environmental Research
Industrial Research
Pharmaceutical Research
Biological Research
- Colorimetric sensing offers instant reporting via visible signals .
- Compared to labor-intensive and instrument-dependent detection methods, colorimetric sensors present advantages including short acquisition time, high throughput screening, low cost, portability, and a user-friendly approach .
- These advantages have driven substantial growth in colorimetric sensors, particularly in point-of-care (POC) diagnostics .
- Thiol detection methods include probes and labeling agents based on nucleophilic addition and substitution, Michael addition, disulfide bond or Se-N bond cleavage, metal-sulfur interactions and more .
- Probes for H2S are based on nucleophilic cyclization, reduction and metal sulfide formation .
Colorimetric Sensing
Thiol Reactive Probes and Chemosensors
Network Infrastructure Management
(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol is a chiral compound characterized by a phenethyl alcohol structure, where a chlorine atom and a hydroxyl group are substituted on the aromatic ring. Its molecular formula is , and it is recognized for its potential applications in pharmaceuticals and organic synthesis due to its unique stereochemistry and functional groups .
(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol acts as a sympathomimetic agent. It mimics the effects of norepinephrine by stimulating alpha-adrenergic receptors in the blood vessels, leading to vasoconstriction and decongestion []. The (R) configuration allows for preferential binding to these receptors compared to the (S) enantiomer [].
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to derivatives such as amines or ethers.
- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction: Under specific conditions, the compound can be reduced to yield different alcohols or alkanes.
These reactions highlight the versatility of (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol in synthetic organic chemistry .
(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol exhibits biological activity that may include:
- Antimicrobial Properties: Some studies suggest that chlorinated phenolic compounds can demonstrate antibacterial effects.
- Potential as a Pharmaceutical Intermediate: Its chiral nature makes it valuable in synthesizing biologically active molecules, particularly in the development of drugs targeting various diseases .
Several methods exist for synthesizing (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol, including:
- Chlorination of 3-Hydroxyacetophenone: This involves treating 3-hydroxyacetophenone with chlorinating agents such as sulfuryl chloride in appropriate solvents (e.g., methanol) to yield the desired product .
- Biocatalytic Reduction: Utilizing ketoreductases to convert alpha-chloro-3-hydroxyacetophenone into (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol under mild conditions. This method boasts high efficiency and selectivity .
The applications of (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol include:
- Pharmaceutical Development: As an intermediate in the synthesis of various drugs, particularly those requiring chiral centers.
- Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
Its unique structure allows it to participate in a variety of
Interaction studies involving (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol focus on its reactivity with biological systems and other chemical entities. Research indicates potential interactions with enzymes and receptors, which could lead to insights into its pharmacological effects. The compound's ability to form hydrogen bonds due to its hydroxyl group may also play a role in its biological interactions .
Several compounds share structural similarities with (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloroacetophenone | Chlorine on acetophenone | Lacks hydroxyl group; less polar |
| 3-Hydroxyacetophenone | Hydroxyl group on acetophenone | No chlorine substituent; different reactivity |
| Phenylephrine | Hydroxyl and amine groups | Contains an amine; used primarily as a decongestant |
| (S)-2-Chloro-1-(3-hydroxyphenyl)ethanol | Stereoisomer with opposite chirality | Different biological activity due to stereochemistry |
(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol stands out due to its specific stereochemistry, which influences its reactivity and biological properties, making it a valuable compound in medicinal chemistry and organic synthesis .
XLogP3
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Pictograms

Irritant








